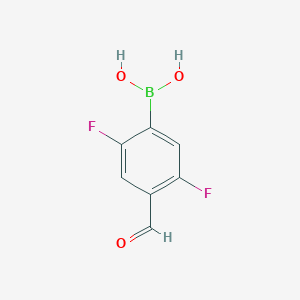

(2,5-Difluoro-4-formylphenyl)boronic acid

描述

属性

IUPAC Name |

(2,5-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCTYEAWYWPJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2,5-Difluoro-4-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly in targeting cancer and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBFO. Its structure features a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions and an aldehyde group at the 4 position. The presence of fluorine enhances the compound's lipophilicity and biological activity.

Boronic acids generally interact with biological targets through reversible covalent bonding with diols, which is crucial for their role as enzyme inhibitors. Specifically, this compound may inhibit proteasomes or other enzymes involved in cellular signaling pathways. This inhibition can lead to apoptosis in cancer cells or disruption of microbial growth.

Anticancer Activity

Research indicates that boronic acids can exhibit selective toxicity towards cancer cells. For example, derivatives similar to this compound have shown promise in inhibiting the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | Cancer Type | Mechanism of Action | IC50 (nM) |

|---|---|---|---|

| This compound | Breast Cancer | Proteasome inhibition | TBD |

| Bortezomib | Multiple Myeloma | Proteasome inhibition | 7.05 |

| Vaborbactam | Various Infections | β-lactamase inhibition | TBD |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Similar compounds have demonstrated moderate activity against various pathogens such as Escherichia coli and Candida albicans. The mechanism may involve interference with bacterial protein synthesis or cell wall integrity .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | TBD | |

| Candida albicans | Moderate | |

| Aspergillus niger | Higher than AN2690 |

Case Studies

Several studies have explored the biological effects of boronic acids:

- Study on Anticancer Effects : A study evaluating various boronic acid derivatives found that those with fluorine substituents exhibited enhanced anticancer activity due to increased binding affinity to target proteins involved in cell proliferation .

- Antimicrobial Efficacy : Research on 2-formylphenylboronic acids indicated their potential as antibacterial agents, particularly against Bacillus cereus, where they exhibited lower MIC values compared to established drugs like Tavaborole .

科学研究应用

Chemical Properties and Structure

(2,5-Difluoro-4-formylphenyl)boronic acid has the molecular formula and features a boronic acid functional group attached to a phenyl ring with two fluorine substituents and an aldehyde group. Its unique structure allows it to participate in various chemical reactions, particularly those involving boron chemistry.

Scientific Research Applications

-

Synthesis of Pharmaceutical Intermediates

- This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with other molecules makes it valuable in drug development processes. For instance, it has been utilized in the synthesis of tyrosine and phosphoinositide kinase inhibitors, which are crucial for cancer treatment .

- Boronate-based Sensors

-

Suzuki Coupling Reactions

- As a boronic acid derivative, it plays a pivotal role in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely used to create complex organic molecules from simpler ones, facilitating advancements in materials science and pharmaceuticals .

Case Study 1: Development of Kinase Inhibitors

A study focused on synthesizing new kinase inhibitors utilized this compound as a key intermediate. The resulting compounds showed promising activity against specific cancer cell lines, highlighting the compound's potential in therapeutic applications .

Case Study 2: Glucose Sensing Technology

Research demonstrated that sensors developed using this compound exhibited high sensitivity and selectivity for glucose detection. These sensors were tested under physiological conditions, showing potential for real-time monitoring of blood glucose levels in diabetic patients .

Data Table: Comparison of Applications

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The compound’s unique reactivity arises from its substitution pattern:

- Fluorine Substituents : The 2,5-difluoro arrangement creates steric and electronic effects distinct from analogs like (3,5-difluoro-4-methoxyphenyl)boronic acid (CAS: 208641-98-9) or (3,5-dichloro-4-formylphenyl)boronic acid (CAS: 1451393-36-4). Fluorine’s strong electron-withdrawing nature enhances the boronic acid’s Lewis acidity compared to methoxy- or chloro-substituted derivatives .

- Formyl Group: The 4-formyl substituent enables conjugation with diols (via boronate ester formation) and further functionalization (e.g., Schiff base formation). This contrasts with non-aldehyde analogs like (3,5-difluoro-4-propoxyphenyl)boronic acid (CAS: 2096331-43-8), which lack such reactivity .

Table 1: Structural and Electronic Comparison

准备方法

General Synthetic Strategy Overview

The synthesis of (2,5-difluoro-4-formylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted aromatic ring that already contains fluorine atoms and an aldehyde group. The key challenge is to install the boronic acid functionality without degrading the aldehyde or fluorine substituents.

Two main synthetic approaches are commonly reported:

- Metalation followed by boronation : Formation of an aryl lithium or aryl magnesium intermediate from a halogenated precursor, followed by reaction with a boron electrophile such as trialkyl borate.

- Suzuki coupling and functional group transformations : Using palladium-catalyzed cross-coupling to introduce boronate esters or boronic acids onto pre-functionalized aromatic rings.

Preparation via Halogenated Precursors and Metalation

The classical route for preparing fluorinated arylboronic acids bearing aldehyde groups involves:

- Starting from a halogenated aromatic aldehyde (e.g., 2,5-difluoro-4-bromobenzaldehyde).

- Generation of an aryllithium intermediate by treatment with n-butyllithium or lithium metal under low temperature conditions (e.g., −78 °C).

- Quenching the aryllithium with a boron electrophile such as triisopropyl borate or tri-n-butyl borate.

- Acidic workup to hydrolyze the boronate ester intermediate to the boronic acid.

This approach is supported by analogous syntheses of 4-formylphenylboronic acid, where 4-bromobenzaldehyde is converted to the boronic acid via Grignard or aryllithium intermediates and tri-n-butyl borate, followed by acidic hydrolysis.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenated aldehyde | 2,5-Difluoro-4-bromobenzaldehyde | Commercially available or synthesized |

| Metalation | n-Butyllithium or lithium metal, low temperature (−78 °C) | Generates aryllithium intermediate |

| Boronation | Triisopropyl borate or tri-n-butyl borate | Forms boronate ester intermediate |

| Hydrolysis | Acidic workup (e.g., HCl) | Converts boronate ester to boronic acid |

| Yield | Up to 99% crude yield reported for similar compounds | High yields but requires careful temperature control |

This method requires careful control of temperature and moisture exclusion due to the sensitivity of organolithium reagents and the aldehyde group.

Alternative Routes Using Potassium Aryl Trifluoroborates

An alternative method involves the hydrolysis of potassium aryl trifluoroborates to yield the corresponding boronic acids. For example, potassium 4-formylphenyl-trifluoroborate can be hydrolyzed using acidic alumina or silicon dioxide to afford 4-formylphenylboronic acid. This method could be adapted for the difluoro-substituted analogue.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Potassium aryl trifluoroborate | Hydrolysis with acidic alumina or SiO2 | Mild conditions, avoids organolithium |

This method offers a milder alternative that may better preserve sensitive functionalities.

Suzuki Coupling Approaches for Functionalized Boronic Acids

This compound can also be prepared or utilized as a building block in Suzuki coupling reactions to form more complex molecules. The boronic acid group can be introduced via coupling of aryl halides with bis(pinacolato)diboron under palladium catalysis, followed by oxidation or hydrolysis to the boronic acid.

For example, partially fluorinated monomers with boronic acid and aldehyde functionalities have been synthesized via Suzuki coupling of 2,5-difluoro-3,6-diperfluorooctyl-1,4-dibromobenzene with boronic acid derivatives. This strategy can be adapted for the preparation of this compound derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2,5-Difluoro-4-bromobenzaldehyde or dibromobenzene | Halogenated fluorinated aromatic compound |

| Coupling reagent | Bis(pinacolato)diboron, Pd catalyst, base (e.g., K2CO3) | Forms boronate ester intermediate |

| Workup | Hydrolysis to boronic acid | Yields boronic acid with aldehyde intact |

Research Findings and Practical Considerations

- Yield and Purity : The metalation-boronation route typically delivers high yields (up to 99% crude) but requires strict anhydrous and low-temperature conditions to prevent side reactions or decomposition of the aldehyde group.

- Functional Group Compatibility : The presence of fluorine atoms can influence the reactivity and stability of intermediates. Fluorine substitution generally stabilizes the aromatic ring but may require optimization of reaction times and temperatures.

- Solubility and Formulation : The compound’s solubility in various solvents (e.g., DMSO, PEG300, corn oil) has been studied for biological applications, with detailed protocols for stock solution preparation indicating good solubility profiles in polar organic solvents.

- Applications : The bifunctional nature of this compound allows it to be used in the synthesis of covalent organic frameworks (COFs) via boronate and imine linkages, demonstrating its synthetic versatility.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Metalation + Boronation | 2,5-Difluoro-4-bromobenzaldehyde | n-Butyllithium or Li, triisopropyl borate, acidic hydrolysis, −78 °C | High yield, direct boronic acid formation | Requires low temp, moisture sensitive |

| Hydrolysis of Potassium Trifluoroborate | Potassium 2,5-difluoro-4-formylphenyltrifluoroborate | Acidic alumina or SiO2 hydrolysis | Mild conditions, functional group tolerant | Requires availability of trifluoroborate salt |

| Suzuki Coupling + Hydrolysis | 2,5-Difluoro-4-bromobenzaldehyde or dibromobenzene | Pd catalyst, bis(pinacolato)diboron, base, hydrolysis | Versatile for complex derivatives | Multi-step, requires Pd catalyst |

常见问题

Q. What are the key structural features of (2,5-Difluoro-4-formylphenyl)boronic acid that influence its reactivity in organic synthesis?

Answer: The compound’s reactivity is governed by three functional groups:

- Boronic acid (-B(OH)₂) : Enables Suzuki-Miyaura cross-coupling reactions for bioconjugation or material synthesis. The electron-withdrawing fluorine substituents enhance the boronic acid’s electrophilicity, accelerating transmetalation steps .

- Formyl group (-CHO) : Acts as a reactive handle for condensation reactions (e.g., Schiff base formation) or Click chemistry modifications .

- Fluorine substituents : The 2,5-difluoro configuration increases metabolic stability and modulates electronic properties, which can improve binding specificity in diol-recognition applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coat). If inhaled, move to fresh air and seek medical attention .

- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the boronic acid moiety .

- Waste Disposal : Neutralize with aqueous sodium hydroxide (pH >10) to convert boronic acid to borate salts before disposal .

Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

- Step 1 : Protect the boronic acid as a trifluoroborate salt to prevent side reactions during subsequent steps .

- Step 2 : Functionalize the formyl group via reductive amination (e.g., with amines) or aldol condensation (e.g., with ketones) .

- Step 3 : Perform Suzuki-Miyaura coupling with aryl halides to introduce diverse aromatic substituents .

Advanced Research Questions

Q. How can binding kinetics between this compound and diol-containing biomolecules be experimentally determined?

Answer:

- Method : Stopped-flow fluorescence spectroscopy under physiological pH (7.4) to monitor real-time binding .

- Procedure : Mix the compound (0.1–1 mM) with sugars (e.g., D-fructose, D-glucose) in phosphate buffer. Measure fluorescence quenching over milliseconds to seconds.

- Data Analysis : Fit kinetic traces to a pseudo-first-order model to calculate association rate constants () and dissociation constants (). Typical values for fructose are ~10³ M⁻¹s⁻¹ .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

Answer:

- Prodrug Design : Synthesize pinacol ester derivatives to enhance lipophilicity and cell permeability. Hydrolyze esters in vivo using endogenous esterases .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to maintain aqueous stability .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability and reduce off-target effects .

Q. How can contradictory bioactivity data across cancer cell lines be resolved?

Answer:

- Experimental Design :

- Data Interpretation :

Key Methodological Insights

- Sensor Development : Leverage the formyl group for covalent immobilization on amine-functionalized electrodes or nanoparticles. Use electrochemical impedance spectroscopy (EIS) to quantify bacterial binding (e.g., Gram-positive vs. Gram-negative) .

- Flame Retardancy : Assess thermal degradation via TGA-DSC. The fluorine substituents enhance char formation, reducing peak heat release rate (pHRR) in polymer composites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。